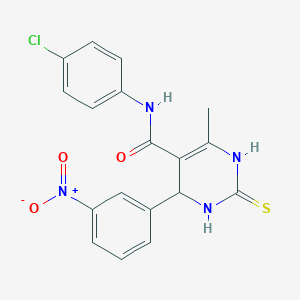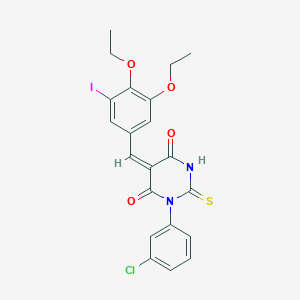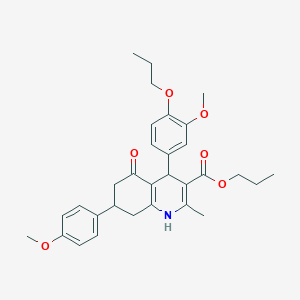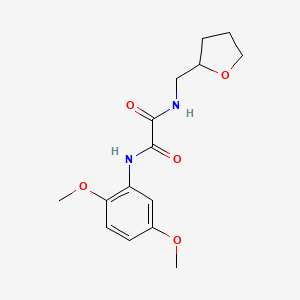![molecular formula C15H23BrClNO3 B5059494 N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5059494.png)
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine acts as a potent and selective antagonist of the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. By blocking this receptor, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine can modulate these physiological processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is associated with pulmonary hypertension. It has also been found to inhibit the proliferation of cardiac fibroblasts, which is associated with cardiac fibrosis. Additionally, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to induce apoptosis in cancer cells, suggesting its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the 5-HT2B receptor, which allows for more specific modulation of physiological processes. Additionally, this compound has been found to have low toxicity, which is important for its potential use in clinical settings. However, one of the limitations is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. One of the potential directions is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases. Furthermore, the development of more potent and selective antagonists of the 5-HT2B receptor can provide new insights into the physiological processes regulated by this receptor.
Métodos De Síntesis
The synthesis of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-6-chloro-4-methylphenol with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride. The resulting product is then reacted with 3-methoxy-1-propanamine to obtain the final product.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been extensively studied for its potential use in scientific research. This compound has been found to be a potent and selective antagonist of the 5-HT2B receptor. This receptor is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. Therefore, this compound has potential applications in the treatment of various diseases such as pulmonary hypertension, cardiac fibrosis, and cancer.
Propiedades
IUPAC Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrClNO3/c1-12-10-13(16)15(14(17)11-12)21-9-8-20-7-5-18-4-3-6-19-2/h10-11,18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFLNNJDPIXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCNCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5059414.png)


![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5059434.png)
![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)


![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5059497.png)

![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)